3-Bromo-7-nitroimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAJFNRBOCVBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic route for 3-bromo-7-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the cyclization of 2-amino-4-nitropyridine to form the imidazo[1,2-a]pyridine core, followed by regioselective bromination at the C3 position. This document provides detailed experimental protocols and summarizes key quantitative data based on analogous chemical transformations.
Synthetic Strategy
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the condensation of 2-amino-4-nitropyridine with chloroacetaldehyde to yield the intermediate, 7-nitroimidazo[1,2-a]pyridine. This reaction is a well-established method for the formation of the imidazo[1,2-a]pyridine ring system. The subsequent step is the electrophilic bromination of the electron-rich imidazole ring of the intermediate at the 3-position using N-bromosuccinimide (NBS) to afford the final product.
Experimental Protocols
Step 1: Synthesis of 7-Nitroimidazo[1,2-a]pyridine
This procedure outlines the cyclization of 2-amino-4-nitropyridine with chloroacetaldehyde.
Materials:
-
2-Amino-4-nitropyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-nitropyridine (1.0 eq) in ethanol.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).
-
To the stirred solution, add chloroacetaldehyde (1.5 eq, 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-nitroimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
This protocol describes the bromination of 7-nitroimidazo[1,2-a]pyridine using N-bromosuccinimide.
Materials:
-
7-Nitroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of this compound, based on typical yields and properties of analogous compounds reported in the literature.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 2-Amino-4-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow solid |
| 7-Nitroimidazo[1,2-a]pyridine | C₇H₅N₃O₂ | 163.13 | Solid |
| This compound | C₇H₄BrN₃O₂ | 242.03 | Solid |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield (%) |
| 1 | Cyclization | Chloroacetaldehyde, NaHCO₃ | Ethanol/Water | Reflux | 4-6 hours | 60-75 |
| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 2-4 hours | 70-85 |
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Chloroacetaldehyde is toxic and a suspected mutagen; handle with extreme care.
-
N-bromosuccinimide is a lachrymator and an irritant; avoid inhalation and contact with skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The procedures are based on well-established organic transformations and are amenable to standard laboratory equipment. This technical guide serves as a comprehensive resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and purity.
3-Bromo-7-nitroimidazo[1,2-a]pyridine chemical structure and IUPAC name
Disclaimer: 3-Bromo-7-nitroimidazo[1,2-a]pyridine is not a widely cataloged compound in publicly accessible chemical databases or literature. Therefore, this guide provides information based on the established chemical principles of the imidazo[1,2-a]pyridine scaffold and data from closely related analogs. Experimental data for the target compound should be generated and validated in a laboratory setting.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a pyridine ring fused to an imidazole ring, with a bromine atom substituted at position 3 and a nitro group at position 7.
Chemical Structure:
IUPAC Name: this compound
Physicochemical Properties
No experimental physicochemical data for this compound has been found. The following table summarizes data for related compounds to provide an estimate of its properties.
| Property | 3-Bromoimidazo[1,2-a]pyridine | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | 7-Bromoimidazo[1,2-a]pyridine |
| Molecular Formula | C₇H₅BrN₂ | C₇H₄BrN₃O₂ | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol [1] | 242.03 g/mol [2] | 197.03 g/mol [3] |
| CAS Number | 4926-47-0[1] | 52310-43-7[2] | 808744-34-5[3] |
| Melting Point | 90-95 °C[1] | Not available | Not available |
| Appearance | Solid | Not available | Not available |
Experimental Protocols: Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridines. A common method is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.
Proposed Synthetic Pathway:
A potential synthesis could involve the bromination of 7-nitroimidazo[1,2-a]pyridine or the cyclization of 2-amino-4-nitropyridine with a suitable brominating and cyclizing agent.
Detailed Hypothetical Protocol:
-
Starting Material: 2-amino-4-nitropyridine.
-
Reaction: Cyclization with bromoacetaldehyde or a similar reagent.
-
Step 1: Dissolution: Dissolve 2-amino-4-nitropyridine in a suitable solvent such as ethanol or DMF.
-
Step 2: Addition of Reagent: Add bromoacetaldehyde to the solution.
-
Step 3: Reflux: Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reaction.
-
Step 4: Work-up: After cooling, the reaction mixture would be neutralized, and the product extracted with an organic solvent.
-
Step 5: Purification: The crude product would then be purified using column chromatography or recrystallization to yield this compound.
Potential Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antiprotozoal properties.[4] The presence of a nitro group, in particular, is often associated with antimicrobial and antiprotozoal activity, as seen in related 3-nitroimidazo[1,2-a]pyridine derivatives which have shown antileishmanial activity.[5]
Given the structural similarities, this compound could be investigated for similar biological activities. The nitro group could potentially be reduced by nitroreductase enzymes in anaerobic bacteria or protozoa, leading to cytotoxic reactive species.
Visualizations
References
- 1. 3-溴咪唑并[1,2-a]吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sinowachem.com [sinowachem.com]
- 3. 7-Bromoimidazo(1,2-a)pyridine | C7H5BrN2 | CID 15098903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Technical Guide
Disclaimer: The spectroscopic data presented in this document for 3-Bromo-7-nitroimidazo[1,2-a]pyridine are predicted based on the analysis of the parent imidazo[1,2-a]pyridine scaffold and the known spectroscopic effects of bromo and nitro substituents. Due to a lack of publicly available experimental data for this specific compound, this guide is intended for research and informational purposes.
Introduction
Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The introduction of substituents, such as a bromine atom and a nitro group, can significantly modulate their physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to assist researchers in the characterization of this and analogous compounds.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound are summarized in the following tables. These predictions are derived from the known spectral properties of the imidazo[1,2-a]pyridine ring system and the established influence of bromo and nitro functional groups on aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.50 | d | ~9.2 | H-5 |
| ~8.20 | d | ~2.0 | H-8 |
| ~7.85 | s | - | H-2 |
| ~7.00 | dd | ~9.2, 2.0 | H-6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-8a |
| ~142.0 | C-7 |
| ~130.0 | C-5 |
| ~125.5 | C-2 |
| ~118.0 | C-6 |
| ~115.0 | C-3 |
| ~110.0 | C-8 |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1640 - 1620 | Medium | C=N Stretch |
| 1580 - 1450 | Medium | Aromatic C=C Stretch |
| 1540 - 1510 | Strong | Asymmetric NO₂ Stretch[1][2][3] |
| 1360 - 1330 | Strong | Symmetric NO₂ Stretch[1][2][3] |
| 850 - 820 | Medium | C-N Stretch[2] |
| 700 - 600 | Medium-Weak | C-Br Stretch[4] |
| 900 - 675 | Strong | C-H Out-of-Plane Bending[2] |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Relative Abundance (%) | Assignment |
| 242.9/244.9 | ~100 / ~98 | [M+H]⁺ (¹⁹Br / ⁸¹Br) |
| 196.9/198.9 | Variable | [M+H - NO₂]⁺ |
| 167.0 | Variable | [M+H - Br]⁺ |
| 116.0 | Variable | [M+H - Br - NO₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] Ensure the sample is fully dissolved.
-
Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard single-pulse experiment is performed.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.[9]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: The infrared spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrum Acquisition:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL. A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
The sample solution is infused into the ESI source at a flow rate of 5-20 µL/min.
-
The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve a stable spray and maximum ion signal.
-
The mass spectrum is acquired in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion [M+H]⁺ and any significant fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing ions.
Mandatory Visualization
Caption: Workflow for Spectroscopic Characterization.
References
- 1. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Ascending Trajectory of Nitro-Substituted Imidazopyridines: A Technical Guide to Their Biological Activities
For Immediate Release
In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds, imidazopyridines have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. The strategic introduction of a nitro group to this scaffold has been shown to significantly modulate its pharmacological profile, leading to a new class of compounds with potent and diverse biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the potential biological activities of nitro-substituted imidazopyridines.
This whitepaper delves into the core aspects of the anticancer and antimicrobial properties of these compounds, presenting a meticulous compilation of quantitative data, detailed experimental protocols, and insightful visualizations of the underlying molecular mechanisms.
Anticancer Potential: A Targeted Approach to Malignancy
Nitro-substituted imidazopyridines have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative activity of these compounds is often attributed to their ability to undergo bioreductive activation in the hypoxic microenvironment characteristic of solid tumors.
Quantitative Anticancer Activity
The cytotoxic efficacy of various nitro-substituted imidazopyridine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of representative nitro-substituted imidazopyridines against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa (Cervical Cancer) | 0.34 | [1] |
| MDA-MB-231 (Breast Cancer) | 0.59 | [1] | |
| ACHN (Renal Cancer) | 0.96 | [1] | |
| HCT-15 (Colon Cancer) | 7.34 | [1] | |
| Compound 2 | HeLa (Cervical Cancer) | 0.35 | [1] |
| MDA-MB-231 (Breast Cancer) | 0.37 | [1] | |
| ACHN (Renal Cancer) | 0.57 | [1] | |
| HCT-15 (Colon Cancer) | 0.96 | [1] | |
| Compound 3f | MCF-7 (Breast Cancer) | 9.2 | [2] |
| 5a | MOLM-13 (Leukemia) | Good Bioactivity | [3] |
| MV4-11 (Leukemia) | Good Bioactivity | [3] | |
| 5d | MOLM-13 (Leukemia) | Good Bioactivity | [3] |
| MV4-11 (Leukemia) | Good Bioactivity | [3] |
Mechanism of Anticancer Action: Bioreductive Activation and Apoptosis Induction
The anticancer activity of nitroimidazoles is intrinsically linked to their chemical structure. Under hypoxic conditions, the nitro group undergoes a one-electron reduction, a process catalyzed by cellular nitroreductases, to form a nitro radical anion.[4][5] In the absence of oxygen, this radical can undergo further reduction to generate cytotoxic species that can damage cellular macromolecules, including DNA, leading to cell death.[]
Furthermore, several studies suggest that nitro-substituted compounds can induce apoptosis, or programmed cell death, in cancer cells. This process can be triggered through various signaling pathways. One such proposed mechanism involves the activation of the p53 tumor suppressor protein in response to DNA damage, which in turn initiates a cascade of events leading to the activation of caspases, the executioner enzymes of apoptosis.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Nitro-substituted imidazopyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitro-substituted imidazopyridine compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[9]
Antimicrobial Efficacy: Combating Pathogenic Microorganisms
In addition to their anticancer properties, nitro-substituted imidazopyridines have exhibited promising activity against a variety of pathogenic microorganisms, including bacteria and fungi. The nitro group is crucial for their antimicrobial action, which, similar to their anticancer mechanism, often involves reductive activation within the microbial cell.[5][]
Quantitative Antimicrobial Activity
The antimicrobial potency of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The zone of inhibition is a clear area around an antimicrobial disk where bacterial growth is inhibited.[12][13]
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound A | Staphylococcus aureus | 15.625 | >14 | [14] |
| Enterococcus faecium | 31.25 | >14 | [14] | |
| Compound B | Staphylococcus aureus | 31.25 | >14 | [14] |
| Enterococcus faecalis | 62.5 | >14 | [14] | |
| Nitrofuran 2h | Staphylococcus aureus | < Ciprofloxacin | - | [15] |
| Nitrofuran 2e | M. tuberculosis | Active | - | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Nitro-substituted imidazopyridine compounds
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the nitro-substituted imidazopyridine compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Synthesis of Nitro-Substituted Imidazopyridines
The synthesis of nitro-substituted imidazopyridines can be achieved through various chemical strategies. A common approach involves the reaction of a 2-aminopyridine derivative with a nitro-containing reactant. For instance, the reaction of 2-aminopyridines with nitrostyrenes in the presence of an iodine-based reagent can yield 3-nitro-2-arylimidazo[1,2-a]pyridines in good yields.[17] Another method involves a (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines promoted by NaIO4/TBHP.[3]
Conclusion
Nitro-substituted imidazopyridines represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their mechanism of action, often involving bioreductive activation, provides a basis for targeted therapies, particularly in the context of hypoxic tumors. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile chemical scaffold. Further exploration into the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their signaling pathways will undoubtedly pave the way for the clinical translation of these potent molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Photoreceptor cell apoptosis induced by the 2-nitroimidazole radiosensitizer, CI-1010, is mediated by p53-linked activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
An In-depth Technical Guide to 3-Bromo-7-nitroimidazo[1,2-a]pyridine
CAS Number: 1234615-99-6
Molecular Formula: C₇H₄BrN₃O₂
Molecular Weight: 242.03 g/mol
Disclaimer
Specific experimental data for 3-Bromo-7-nitroimidazo[1,2-a]pyridine is limited in publicly available literature. This guide has been compiled based on established knowledge of the imidazo[1,2-a]pyridine scaffold and data from structurally related analogs. The experimental protocols and data presented herein are representative examples and may require optimization for the specific synthesis and analysis of this compound.
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core have shown promise as anticancer, anti-inflammatory, antiviral, and anti-tuberculosis agents.[2][3] The electronic properties and substitution patterns on the imidazo[1,2-a]pyridine ring system play a crucial role in modulating its pharmacological profile. The presence of a bromine atom at the 3-position and a nitro group at the 7-position of the imidazo[1,2-a]pyridine core suggests potential for this compound as a bioactive molecule, warranting further investigation for drug discovery and development.
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic route to this compound would involve the reaction of 4-nitro-2-aminopyridine with a suitable three-carbon α,α-dibromo carbonyl compound, followed by cyclization. Alternatively, direct bromination of 7-nitroimidazo[1,2-a]pyridine could be a viable approach.
Representative Experimental Protocol: Synthesis of a 3-Bromoimidazo[1,2-a]pyridine Derivative
The following is a representative protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. This method may be adapted for the synthesis of the title compound.
Reaction Scheme: A mixture of an α-bromoketone (0.3 mmol) and a 2-aminopyridine (0.45 mmol) in ethyl acetate (2 mL) is treated with tert-butyl hydroperoxide (TBHP, 0.6 mmol). The reaction mixture is heated at 90 °C for 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.[4]
Representative Spectroscopic Data
Specific NMR data for this compound is not available. However, the following table presents representative ¹H and ¹³C NMR data for a structurally related bromo-substituted imidazo[1,2-a]pyridine to provide an expected range of chemical shifts.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-Bromo-2-amino-1-(2-propynyl)pyridinium bromide | 8.31 (d, J = 1.6 Hz, 1H), 8.01 (dd, J = 9.6, 1.6 Hz, 1H), 7.12 (d, J = 9.6 Hz, 1H), 5.02 (d, J = 2.8 Hz, 2H), 3.18 (t, J = 2.8 Hz, 1H) | 153.0, 145.6, 138.2, 116.4, 106.0, 79.1, 72.7, 43.7 | [5] |
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of documented biological activities. The introduction of bromo and nitro substituents can significantly influence the potency and selectivity of these compounds.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][8]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2 | 11 | [9] |
| HepG2 | 13 | [9] | |
| MCF-7 | 11 | [9] | |
| A375 | 11 | [9] | |
| 3-amino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine derivative | HT-29 | 4.15 ± 2.93 | [10] |
Anti-Tuberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of compounds with potent activity against both replicating and non-replicating M. tuberculosis.[11][12]
| Compound | M. tuberculosis strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide 18 | H37Rv | <0.03 | [12] |
| MDR and XDR strains | <0.03 - 0.8 | [12] |
Signaling Pathways
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for cancer therapy.[1] Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.[7][14]
Conclusion
This compound represents a molecule of interest within the broader class of imidazo[1,2-a]pyridine heterocycles. While specific data for this compound is scarce, the extensive research on related analogs suggests a high potential for biological activity, particularly in the areas of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The information and representative protocols provided in this guide serve as a foundation for researchers and drug development professionals to initiate such investigations.
References
- 1. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of 3-Bromo-7-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and a relevant biological signaling pathway for 3-Bromo-7-nitroimidazo[1,2-a]pyridine. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Core Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| CAS Number | 1234615-99-6 |
Hypothetical Synthesis Protocol
Step 1: Synthesis of 2-amino-4-nitropyridine (Precursor)
Materials:
-
2-aminopyridine
-
Sulfuric acid (concentrated)
-
Nitric acid (fuming)
-
Ammonium hydroxide
-
Ice
-
Ethanol
Procedure:
-
In a flask submerged in an ice-salt bath, cautiously add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Filter the resulting solid, wash it with cold water, and recrystallize from ethanol to yield 2-amino-4-nitropyridine.
Step 2: Cyclization to form this compound
Materials:
-
2-amino-4-nitropyridine
-
Bromoacetaldehyde or a suitable α-bromocarbonyl compound
-
Sodium bicarbonate
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-amino-4-nitropyridine in ethanol or DMF in a round-bottom flask.
-
Add a stoichiometric amount of sodium bicarbonate to the solution.
-
Slowly add bromoacetaldehyde (or an equivalent α-bromocarbonyl reagent) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Biological Activity and Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A notable example is the inhibition of the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer.
STAT3/NF-κB Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action for an imidazo[1,2-a]pyridine derivative in suppressing inflammation. The compound is hypothesized to interfere with the activation of STAT3 and NF-κB, leading to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, particularly its anti-inflammatory and cytotoxic effects, the following experimental protocols are recommended.
Cell Viability (MTT) Assay
Purpose: To determine the cytotoxic effects of the compound on cancer cell lines.
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
NF-κB Activity Assay (ELISA-based)
Purpose: To quantify the DNA-binding activity of NF-κB p65 in nuclear extracts.
Procedure:
-
Treat cells with this compound for the desired time.
-
Extract nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA protein assay.
-
Perform the NF-κB p65 transcription factor assay using a commercial ELISA kit, following the manufacturer's protocol.
-
Measure the absorbance at 450 nm.
Western Blot Analysis
Purpose: To detect the expression levels of key proteins in the STAT3/NF-κB pathway.
Procedure:
-
Lyse the treated cells and extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
An In-depth Technical Guide on the Solubility of 3-Bromo-7-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-7-nitroimidazo[1,2-a]pyridine in common solvents. The information presented herein provides a general framework and experimental protocol to enable researchers to determine the solubility of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazo[1,2-a]pyridine scaffold in biologically active molecules. Understanding its solubility in various solvents is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and in vitro testing. This guide offers a standardized protocol for determining the solubility of this compound and a template for recording the resulting data.
Data Presentation
While no specific experimental data for the solubility of this compound was found, Table 1 serves as a template for researchers to systematically record their findings. It is recommended to test a range of solvents with varying polarities to establish a comprehensive solubility profile.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | ||||
| Phosphate-Buffered Saline (PBS) pH 7.4 | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane (DCM) | ||||
| Chloroform | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.
-
Pipette a known volume of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of the compound.
-
-
Calculation:
-
Calculate the concentration of the compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Initial Bioactivity Screening of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
This technical guide outlines a comprehensive strategy for the initial in vitro bioactivity screening of the novel compound, 3-Bromo-7-nitroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Given the structural alerts provided by the bromo and nitro functional groups, a systematic evaluation of this compound's cytotoxic and antimicrobial potential is warranted.
This document provides a framework for this evaluation, based on established protocols and the known activities of structurally related analogues. It includes detailed methodologies for cytotoxicity and antimicrobial assays, summaries of relevant quantitative data from similar compounds to establish context, and logical workflows to guide the screening process.
Anticipated Bioactivities Based on Analogue Studies
While specific data for this compound is not yet available, the bioactivity of numerous analogues provides a strong rationale for screening. The presence of a nitro group, a known pharmacophore in many bioactive molecules, and a halogen atom often enhances the biological effects of the parent scaffold.
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Notably, compounds featuring nitro group substitutions have shown high potency. For instance, an imidazopyridine with a nitro group at the C-2 position exhibited a half-maximal inhibitory concentration (IC50) of 4.15 µM against the HT-29 colon cancer cell line.[1] The following table summarizes the cytotoxic activity of several imidazo[1,2-a]pyridine analogues, providing a benchmark for the anticipated potency of this compound.
Table 1: In Vitro Cytotoxicity Data for Selected Imidazo[1,2-a]pyridine Analogues
| Compound Analogue | Cancer Cell Line | IC50 (µM) |
| 2-(nitro-substituted)-3-(p-chlorophenyl)imidazo[1,2-a]pyridine (Compound 12)[1] | HT-29 (Colon) | 4.15 ± 2.93 |
| MCF-7 (Breast) | 30.88 ± 14.44 | |
| B16F10 (Melanoma) | 64.81 ± 15.78 | |
| 2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine (Compound 18)[1] | MCF-7 (Breast) | 14.81 ± 0.20 |
| HT-29 (Colon) | 10.11 ± 0.70 | |
| B16F10 (Melanoma) | 14.39 ± 0.04 | |
| Phenothiazine-imidazo[1,2-a]pyridine derivative (Compound 6h)[2] | MDA-MB-231 (Breast) | 24.72 |
| A549 (Lung) | 42.96 | |
| Phenothiazine-imidazo[1,2-a]pyridine derivative (Compound 6a)[2] | MDA-MB-231 (Breast) | 38.9 |
Note: The data presented is for analogue compounds and serves as a reference for designing screening concentrations for this compound.
The imidazo[1,2-a]pyridine core is also present in compounds with notable antimicrobial activity. One study identified that 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide showed activity against Staphylococcus aureus at concentrations of 675 and 2700 µg/ml. Other pyridine derivatives have shown potent and broad-spectrum activity. For example, certain Mannich bases of nicotinic acid hydrazide exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25–12.5 μg/mL against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Pyridine and Imidazo[1,2-a]pyridine Analogues
| Compound Analogue/Class | Microorganism(s) | Activity Metric (MIC or Concentration) |
| 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | 675 - 2700 µg/mL |
| Nicotinic acid benzylidene hydrazide derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | 6.25–12.5 μg/mL |
| Imidazo[2,1-b][3][4][5]thiadiazole-pyridine derivative (16d)[6] | Various Bacteria | 0.5 µg/mL |
| Imidazo[2,1-b][3][4][5]thiadiazole-pyridine derivative (17d)[6] | Various Bacteria | 0.5 µg/mL |
Note: This data provides a rationale for screening this compound against a panel of pathogenic bacteria and fungi.
Experimental Workflow and Methodologies
A logical, stepwise approach is essential for the efficient screening of a novel compound. The initial workflow should focus on broad cytotoxicity screening, followed by more specific antimicrobial assays. Mechanistic studies can then be pursued for promising hits.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the construction of the imidazo[1,2-a]pyridine core, followed by regioselective bromination.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of 2-amino-4-nitropyridine with chloroacetaldehyde to form the intermediate, 7-nitroimidazo[1,2-a]pyridine. The second step is the regioselective bromination of this intermediate at the C3 position using N-bromosuccinimide (NBS).
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-nitroimidazo[1,2-a]pyridine
This procedure outlines the cyclization reaction between 2-amino-4-nitropyridine and chloroacetaldehyde to yield 7-nitroimidazo[1,2-a]pyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-4-nitropyridine | Reagent | Commercially Available |
| Chloroacetaldehyde (50% wt. in H₂O) | Reagent | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Procedure:
-
To a solution of 2-amino-4-nitropyridine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add a saturated aqueous solution of sodium bicarbonate (2.5 eq).
-
To this stirred mixture, add chloroacetaldehyde (50% wt. in H₂O, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 7-nitroimidazo[1,2-a]pyridine as a solid.
Quantitative Data (Representative):
| Starting Material | Product | Yield (%) | Purity (%) |
| 2-amino-4-nitropyridine | 7-nitroimidazo[1,2-a]pyridine | 75-85 | >95 (by NMR) |
Step 2: Synthesis of this compound
This protocol details the regioselective bromination of 7-nitroimidazo[1,2-a]pyridine at the C3 position using N-bromosuccinimide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-nitroimidazo[1,2-a]pyridine | - | Synthesized in Step 1 |
| N-bromosuccinimide (NBS) | Reagent | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS | Commercially Available |
| Saturated sodium thiosulfate (Na₂S₂O₃) solution | - | Prepared in-house |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Procedure:
-
Dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile (15 mL/mmol) in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Quantitative Data (Representative):
| Starting Material | Product | Yield (%) | Purity (%) |
| 7-nitroimidazo[1,2-a]pyridine | This compound | 80-90 | >98 (by NMR) |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications of 3-Bromo-7-nitroimidazo[1,2-a]pyridine in Cancer Research: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches have revealed no specific published studies on the applications of 3-Bromo-7-nitroimidazo[1,2-a]pyridine in cancer research. While this particular substituted imidazo[1,2-a]pyridine remains uncharacterized in the context of oncology, the broader family of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential as a scaffold for the development of novel anticancer agents. This document provides an overview of the known anticancer activities of structurally related compounds and presents hypothetical protocols and workflows that could be adapted to investigate the potential of this compound as a therapeutic candidate.
Introduction to Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of several approved drugs. In recent years, derivatives of this scaffold have garnered considerable interest for their potent and diverse anticancer activities. Researchers have successfully synthesized and evaluated a wide range of substituted imidazo[1,2-a]pyridines, demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types. The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological properties.
Anticancer Activity of Related Imidazo[1,2-a]pyridine Derivatives
While data on this compound is not available, studies on other bromo- and nitro-substituted analogs provide valuable insights into the potential of this compound class.
For instance, a study on 3-aminoimidazo[1,2-a]pyridine derivatives showed that a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position exhibited the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM. [1]This highlights the potential significance of the nitro functional group for cytotoxic activity.
Another study focused on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. [2][3]The results indicated that IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. [2]Mechanistic studies revealed that IP-5 induced cell cycle arrest and apoptosis. [2] These findings suggest that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of new anticancer drugs. The presence of both bromo and nitro substituents on the this compound molecule suggests it may possess unique electronic and steric properties that could translate into potent and selective anticancer activity.
Quantitative Data for Related Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | 2-nitro, 3-(p-chlorophenyl)amino | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| IP-5 | Not specified in abstract | HCC1937 (Breast) | 45 | [2] |
| IP-6 | Not specified in abstract | HCC1937 (Breast) | 47.7 | [2] |
| IP-7 | Not specified in abstract | HCC1937 (Breast) | 79.6 | [2] |
Hypothetical Investigation of this compound
The following sections outline a hypothetical experimental plan to assess the anticancer potential of this compound.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The diagram below illustrates a logical workflow for the initial investigation of a novel compound like this compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of a test compound on cancer cell lines.
1. Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
2. Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
3. Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Signaling Pathway: PI3K/Akt/mTOR Pathway
Several studies have shown that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. [3][4]A hypothetical mechanism of action for this compound could involve the inhibition of this pathway.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-7-nitroimidazo[1,2-a]pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system extensively utilized in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, antimicrobial, and anti-inflammatory properties. The strategic introduction of bromo and nitro functionalities at the 3- and 7-positions, respectively, of the imidazo[1,2-a]pyridine core creates a versatile chemical entity, 3-bromo-7-nitroimidazo[1,2-a]pyridine. This scaffold serves as a valuable starting point for the synthesis of diverse compound libraries for drug discovery, leveraging the reactivity of the bromine atom for further functionalization and the nitro group for potential bioreductive activation or as a precursor to an amino group.
These application notes provide a comprehensive overview of the utility of the this compound scaffold, including detailed synthetic protocols, biological evaluation methodologies, and data presentation to guide researchers in harnessing its potential for the development of novel therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of the target scaffold can be achieved through a multi-step process, beginning with the appropriate aminopyridine precursor.
Protocol 1: Synthesis of 7-nitroimidazo[1,2-a]pyridine
Materials:
-
2-Amino-4-nitropyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-nitropyridine (1 equivalent) in ethanol.
-
Add a saturated aqueous solution of sodium bicarbonate (2 equivalents).
-
To this stirring solution, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-nitroimidazo[1,2-a]pyridine.
Protocol 2: Bromination at the C-3 Position
Materials:
-
7-nitroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 7-nitroimidazo[1,2-a]pyridine (1 equivalent) in dry acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirring solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Drug Discovery: Synthesis of Derivatives
The this compound scaffold is a versatile building block for creating libraries of compounds for biological screening. The bromine at the C-3 position is particularly amenable to various cross-coupling reactions.
Protocol 3: Suzuki Cross-Coupling for C-3 Arylation
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Inert atmosphere
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (4:1), add this compound (1 equivalent), the desired arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 3-aryl-7-nitroimidazo[1,2-a]pyridine derivative.
Biological Evaluation of Derivatives
Derivatives of the this compound scaffold can be screened for various biological activities, with a particular focus on anticancer and antitubercular applications.
Anticancer Activity
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, B16F10 for melanoma)
-
Normal cell line (e.g., MEF - Mouse Embryonic Fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.
| Compound ID | Modification at C-3 | Cell Line | IC₅₀ (µM)[1][2] |
| Derivative 1 | p-chlorophenyl | HT-29 | 4.15 ± 2.93 |
| Derivative 2 | Indole | MCF-7 | 20.47 ± 0.10 |
| Derivative 3 | Indole | HT-29 | 18.34 ± 1.22 |
| Derivative 4 | p-tolyl | B16F10 | 21.75 ± 0.81 |
| Derivative 5 | Unspecified | MCF-7 | 14.81 ± 0.20 |
Antitubercular Activity
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Synthesized this compound derivatives
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Grow the M. tuberculosis H37Rv strain in Middlebrook 7H9 broth to mid-log phase.
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., Isoniazid).
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
| Compound Class | Target | MIC Range (µM) |
| Imidazo[1,2-a]pyridine-3-carboxamides | Unknown | ≤ 1 |
| Imidazo[1,2-a]pyridine ethers | ATP synthase | < 0.5 |
| 3-Amino-imidazo[1,2-a]-pyridines | Glutamine Synthetase | IC₅₀ of 1.6 for lead compound |
Visualizing Workflows and Pathways
Experimental Workflow: Drug Discovery Pipeline
Caption: A streamlined workflow for the discovery of drugs based on the this compound scaffold.
Signaling Pathway: Potential Anticancer Mechanism of Action
Caption: A plausible signaling pathway for apoptosis induction by imidazo[1,2-a]pyridine derivatives in cancer cells.
Logical Relationship: Rationale for Scaffold Selection
Caption: The key structural features of this compound and their relevance to drug discovery applications.
References
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Ring at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the imidazo[1,2-a]pyridine scaffold at the C3-position. The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds, making its targeted functionalization a critical aspect of modern drug discovery and medicinal chemistry. The C3-position is particularly susceptible to electrophilic substitution, offering a prime site for introducing diverse chemical functionalities to modulate the pharmacological properties of the core structure.
This guide covers several key synthetic strategies for C3-functionalization, including visible-light-induced reactions, multicomponent reactions, and transition-metal-catalyzed cross-couplings. For each method, a summary of its applications, a table of representative quantitative data, a detailed experimental protocol, and a visual representation of the workflow or mechanism are provided.
Visible-Light-Induced C3-Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for C-H functionalization, offering mild reaction conditions and high functional group tolerance. This approach is particularly effective for the C3-functionalization of imidazo[1,2-a]pyridines, enabling the introduction of a wide range of substituents.
C3-Arylation of Imidazo[1,2-a]pyridines with Diazonium Salts
The arylation of the C3-position of imidazo[1,2-a]pyridines can be efficiently achieved using diazonium salts under visible light irradiation with a suitable photocatalyst. This method provides a direct route to 3-aryl-imidazo[1,2-a]pyridines, which are valuable scaffolds in medicinal chemistry.
Table 1: C3-Arylation with Diazonium Salts - Substrate Scope and Yields
| Entry | Imidazo[1,2-a]pyridine | Aryl Diazonium Salt | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 4-Fluorobenzenediazonium tetrafluoroborate | 3-(4-Fluorophenyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzenediazonium tetrafluoroborate | 3-(4-Chlorophenyl)-2-phenylimidazo[1,2-a]pyridine | 82 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Bromobenzenediazonium tetrafluoroborate | 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine | 80 |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methylbenzenediazonium tetrafluoroborate | 3-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine | 78 |
| 5 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 4-Fluorobenzenediazonium tetrafluoroborate | 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 88 |
| 6 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 4-Fluorobenzenediazonium tetrafluoroborate | 3-(4-Fluorophenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 81 |
Experimental Protocol: C3-Arylation with Diazonium Salts
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Aryl diazonium tetrafluoroborate (1.5 equiv)
-
Photocatalyst (e.g., Eosin Y, 1 mol%)
-
Acetonitrile (MeCN) as solvent
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (460-470 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine derivative (0.2 mmol, 1.0 equiv), the aryl diazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous acetonitrile (2.0 mL) to the reaction mixture.
-
Place the reaction tube approximately 5 cm from a blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-imidazo[1,2-a]pyridine.
Development of Novel PI3 Kinase Inhibitors from Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and evaluation of novel PI3 kinase (PI3K) inhibitors derived from the imidazo[1,2-a]pyridine scaffold. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds for targeting this pathway, with several candidates demonstrating potent and selective inhibition of PI3K isoforms.[3][4][5]
Data Presentation
In Vitro PI3K Isoform Inhibition
The following table summarizes the in vitro inhibitory activity of representative imidazo[1,2-a]pyridine-based PI3K inhibitors against the Class I PI3K isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Compound 2g | 1.8 | - | - | - | [3] |
| Compound 12 | 2.8 | >1000 | >1000 | >1000 | [3] |
| Compound 35 | 150 | - | - | - | [5] |
| PIK-75 | 0.3 | - | - | - | [5] |
| Compound 15a | 0.5 | 12.1 | 1.9 | 10.3 | [1][6] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency. Data for some isoforms were not available in the cited literature.
Cellular Activity of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
The anti-proliferative activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines is presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12 | A375 | Melanoma | 0.14 | [3] |
| HeLa | Cervical Cancer | 0.21 | [3] | |
| Compound 35 | T47D | Breast Cancer | - | [5] |
| Compound 15a | HCT116 | Colorectal Carcinoma | - | [1][6] |
| HT-29 | Colorectal Carcinoma | - | [1][6] |
IC50 values in cellular assays represent the concentration of the compound that inhibits cell growth by 50%. Specific IC50 values for some compounds were not explicitly stated in the abstracts but their potent activity was noted.
In Vivo Efficacy of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of a representative imidazo[1,2-a]pyridine-based PI3K inhibitor in a xenograft model.
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change | Reference |
| Compound 12 | HeLa (mouse) | 25 mg/kg, i.p. | 37 | Not specified | [3] |
| Compound 15a | HCT116 and HT-29 | Not specified | Significant | No obvious effect | [1][6] |
Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group. Body weight change is monitored as an indicator of toxicity.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The diagram below illustrates the central components of this pathway and the points of inhibition by PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Screening PI3K Inhibitors
The following diagram outlines a typical workflow for the initial screening and evaluation of novel imidazo[1,2-a]pyridine-based PI3K inhibitors.
Caption: A general workflow for PI3K inhibitor discovery.
Experimental Protocols
In Vitro PI3K Kinase Assay (Kinase-Glo® Protocol)
This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay Technical Bulletin and is suitable for determining the in vitro potency of inhibitors against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
PI3K lipid substrate (e.g., PIP2)
-
Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl₂, 1mM DTT)
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and equilibrate to room temperature.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
-
Set up Kinase Reaction:
-
In a white multiwell plate, add 5 µL of each test compound dilution or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the PI3K enzyme and lipid substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may be optimized based on the enzyme activity.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescent signal.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A375, T47D)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for PI3K Pathway Analysis
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with imidazo[1,2-a]pyridine inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-mTOR, anti-total mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH or β-actin). Compare the treated samples to the vehicle control to determine the effect of the inhibitor on protein phosphorylation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - 联科生物 [liankebio.com]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Bromo-7-nitroimidazo[1,2-a]pyridine in Antituberculosis Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antituberculosis agents with new mechanisms of action.[1][2] The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of potent antitubercular agents.[3][4][5] This class of compounds has demonstrated significant activity against both drug-susceptible and drug-resistant Mtb strains.[1][6] Specifically, derivatives of imidazo[1,2-a]pyridine, such as those with nitro and halogen substitutions, have shown potent nanomolar activity.[6] This document provides detailed application notes and experimental protocols for the investigation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and its analogues as potential antituberculosis drug candidates.
Mechanism of Action
Several studies on imidazo[1,2-a]pyridine derivatives have elucidated their mechanism of action, which involves the inhibition of cellular respiration.[7][8] The proposed target for this class of compounds is the ubiquinol cytochrome C reductase (QcrB), a key component of the electron transport chain.[6][8] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of ATP synthesis and ultimately resulting in a bacteriostatic effect on replicating bacteria.[7]
Data Presentation
The following tables summarize the in vitro antitubercular activity of representative imidazo[1,2-a]pyridine derivatives against various strains of M. tuberculosis.
Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives against Drug-Susceptible M. tuberculosis H37Rv
| Compound ID | Substitution Pattern | MIC (µM) | Reference |
| 1 | 2,7-dimethyl-3-carboxamide | ≤1 | [1] |
| 2 | 7-chloro-3-biaryl ether carboxamide | 0.006 | [6] |
| 3 | 7-methyl-3-biaryl ether carboxamide | 0.02 | [6] |
| 4 | 2,7-dimethyl-3-nitroso | 3.1 µg/mL | [2] |
Table 2: In Vitro Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Strains
| Compound ID | Strain | MIC (µM) | Reference |
| Compound 18 (analogue) | MDR-Mtb | <0.03 | [6] |
| Compound 18 (analogue) | XDR-Mtb | <0.03 | [6] |
| PA-824 (Control) | MDR-Mtb | 0.5-0.9 | [6] |
Table 3: Cytotoxicity and Selectivity Index
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-nitroso derivative | VERO | 3.6 µg/mL | ~1 | [2] |
| Representative Carboxamides | VERO | >100 | >100 | [6] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine with an α-haloketone.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 9. bio-conferences.org [bio-conferences.org]
Application Notes and Protocols for Investigating the Mechanism of Action of Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines are a class of heterocyclic compounds with a diverse range of pharmacological activities.[1] This class of drugs is of significant interest in medicinal chemistry due to their therapeutic potential as sedative-hypnotics, anxiolytcs, and anti-inflammatory agents.[1] Prominent members of this family include zolpidem, alpidem, and saripidem, which primarily exert their effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] However, emerging research indicates that the mechanism of action of imidazopyridines extends beyond GABA-A receptor modulation, encompassing interactions with other signaling pathways and enzymes.
These application notes provide a detailed overview of the experimental setups and protocols required to elucidate the multifaceted mechanism of action of imidazopyridines. The included methodologies cover in vitro receptor binding and functional assays, electrophysiological recordings, in vivo behavioral studies, and molecular pathway analysis.
I. GABA-A Receptor Modulation
The primary mechanism of action for many imidazopyridines is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Imidazopyridines bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to an increased influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by imidazopyridines.
Quantitative Data: Binding Affinities of Imidazopyridines for GABA-A Receptor Subtypes
The subtype selectivity of imidazopyridines for different α subunits of the GABA-A receptor is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki in nM) of several common imidazopyridines.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki in nM) |
| Zolpidem | α1β3γ2 | 41 |
| α2β1γ2 | 760.6 | |
| α3β1γ2 | 2149.5 | |
| α5β1γ2 | > 10,000 | |
| Alpidem | α1 | High Affinity (α1-selective) |
| α2 | Lower Affinity | |
| α3 | Lower Affinity | |
| α5 | Negligible Affinity | |
| Saripidem | α1β2γ2 | 1.1 |
| α5β2γ2 | 33 |
Note: Data compiled from multiple sources.[3][4][5] A lower Ki value indicates a higher binding affinity.
Experimental Protocols
This protocol details a competitive binding assay to determine the affinity of a test imidazopyridine for the benzodiazepine binding site on the GABA-A receptor using a radiolabeled ligand such as [³H]-Flumazenil.
Materials:
-
Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cerebellum for α1-rich receptors).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]-Flumazenil.
-
Test Compound: Imidazopyridine of interest.
-
Non-specific Binding Control: High concentration of an unlabeled benzodiazepine (e.g., Diazepam).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.2 mg/mL (determined by a protein assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL membrane preparation + 50 µL [³H]-Flumazenil + 50 µL Assay Buffer.
-
Non-specific Binding: 100 µL membrane preparation + 50 µL [³H]-Flumazenil + 50 µL Diazepam (10 µM).
-
Competitive Binding: 100 µL membrane preparation + 50 µL [³H]-Flumazenil + 50 µL of varying concentrations of the test imidazopyridine.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Termination and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test imidazopyridine to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol describes the use of the whole-cell patch-clamp technique to measure the functional effect of an imidazopyridine on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cells: Primary cultured neurons or acutely prepared brain slices.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
-
Agonist: GABA.
-
Test Compound: Imidazopyridine of interest.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
Procedure:
-
Preparation:
-
Prepare cultured neurons or brain slices according to standard protocols.
-
Place the preparation in the recording chamber and perfuse with aCSF.
-
-
Recording:
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Approach a neuron under visual guidance and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test imidazopyridine.
-
Wash out the drugs and allow the cell to recover.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the imidazopyridine.
-
Plot the potentiation of the GABA response as a function of the imidazopyridine concentration to determine the EC50 for potentiation.
-
II. In Vivo Behavioral Studies
To assess the anxiolytic effects of imidazopyridines in a whole-organism context, behavioral models of anxiety in rodents are employed.
Experimental Workflow
Caption: Experimental workflow for in vivo behavioral studies.
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces.[6][7][8][9][10] Anxiolytic compounds increase the proportion of time spent in the open arms.
Materials:
-
Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.
-
Animals: Adult male mice.
-
Test Compound: Imidazopyridine of interest, dissolved in an appropriate vehicle.
-
Equipment: Video camera and tracking software.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test imidazopyridine or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
-
III. Investigation of Other Mechanisms of Action
Some imidazopyridines have been shown to interact with other biological targets, such as the NF-κB signaling pathway, which is involved in inflammation.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by certain imidazopyridines.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway
This protocol describes how to use Western blotting to assess the effect of an imidazopyridine on the activation of the NF-κB pathway by measuring the levels of key proteins.
Materials:
-
Cells: A suitable cell line (e.g., RAW 264.7 macrophages).
-
Stimulus: Lipopolysaccharide (LPS).
-
Test Compound: Imidazopyridine of interest.
-
Reagents: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (for p-p65, p65, IκBα, and a loading control like GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Equipment: Electrophoresis and blotting apparatus, imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with the test imidazopyridine for 1 hour.
-
Stimulate the cells with LPS for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Compare the levels of phosphorylated p65 and IκBα between treated and untreated samples. A decrease in p-p65 and an increase in IκBα in the presence of the imidazopyridine would indicate inhibition of the NF-κB pathway.
-
Conclusion
The experimental setups and protocols detailed in these application notes provide a comprehensive framework for investigating the mechanism of action of imidazopyridines. By combining in vitro and in vivo techniques, researchers can gain a deeper understanding of the molecular targets and signaling pathways through which these compounds exert their therapeutic effects. This knowledge is crucial for the development of novel imidazopyridine-based drugs with improved efficacy and safety profiles.
References
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. Saripidem - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. protocols.io [protocols.io]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 7-Nitroimidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of 7-nitroimidazo[1,2-a]pyridines.
Troubleshooting Guide
Problem 1: Low or No Yield of 7-Nitroimidazo[1,2-a]pyridine via Direct Nitration
Symptoms:
-
Reaction of imidazo[1,2-a]pyridine with standard nitrating agents (e.g., HNO₃/H₂SO₄) results in a complex mixture of products.
-
The desired 7-nitro isomer is not detected or is present in very low quantities in the crude reaction mixture.
-
Significant formation of the 3-nitro isomer is observed.
Root Cause: The imidazo[1,2-a]pyridine ring system is prone to electrophilic substitution, with the C3 position in the imidazole ring being the most reactive site. This is due to the electronic properties of the bicyclic system, where the imidazole ring is more electron-rich than the pyridine ring. Direct nitration, therefore, overwhelmingly favors substitution at the C3 position. The pyridine ring is electron-deficient and less susceptible to electrophilic attack.
Solutions:
-
Adopt a Multi-Step Synthetic Strategy: The most reliable method to obtain 7-nitroimidazo[1,2-a]pyridine is through a multi-step synthesis starting with a pre-functionalized pyridine ring. This approach avoids the regioselectivity issue of direct nitration. The general workflow is outlined below.
*dot graph "Multi_Step_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Start with\n4-Nitro-2-aminopyridine", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Cyclization Reaction\n(e.g., with α-haloketone)"]; Product [label="7-Nitroimidazo[1,2-a]pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Product; } *dot
Caption: Multi-step synthesis workflow for 7-nitroimidazo[1,2-a]pyridines.
-
Reaction Condition Optimization for Cyclization: When using a pre-functionalized starting material like 4-nitro-2-aminopyridine, the key is to optimize the cyclization step to form the imidazole ring.
Parameter Recommendation Rationale Reagent α-Haloacetaldehyde or its acetal, α-haloketones Common reagents for forming the imidazo[1,2-a]pyridine core. Solvent Ethanol, DMF, or refluxing water Solvents that facilitate the solubility of reactants and the reaction rate. Base NaHCO₃, K₂CO₃, or an organic base To neutralize the hydrohalic acid formed during the reaction. Temperature Room temperature to reflux Dependent on the reactivity of the specific α-halocarbonyl compound.
Problem 2: Difficulty in Separating Isomeric Mixtures
Symptoms:
-
TLC or HPLC analysis of the reaction mixture shows multiple spots or peaks with similar retention factors, indicating the presence of isomers.
-
Purification by column chromatography results in poor separation of the desired 7-nitro isomer from other nitro-substituted isomers (e.g., 5-nitro, 8-nitro).
Root Cause: If direct nitration is attempted, or if the starting materials for the multi-step synthesis are not pure, a mixture of nitro-isomers can be formed. These isomers often have very similar polarities, making their separation challenging.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard column chromatography for separating closely related isomers.
-
Recrystallization: Careful selection of a solvent system for recrystallization can sometimes selectively crystallize one isomer, leaving the others in the mother liquor. This may require screening a variety of solvents and solvent mixtures.
-
Derivatization: In some cases, converting the mixture of isomers into derivatives can alter their physical properties, making separation easier. The desired derivative can then be isolated and converted back to the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of imidazo[1,2-a]pyridine not regioselective for the 7-position?
A1: The electronic distribution in the imidazo[1,2-a]pyridine ring system favors electrophilic attack on the five-membered imidazole ring, specifically at the C3 position. This is because the nitrogen atom at position 4 acts as a bridgehead and influences the electron density throughout the ring system, making the C3 position the most nucleophilic. The six-membered pyridine ring is inherently electron-deficient and therefore less reactive towards electrophiles.
*dot graph "Regioselectivity_of_Nitration" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
IP [label="Imidazo[1,2-a]pyridine"]; Nitration [label="Direct Nitration\n(e.g., HNO3/H2SO4)"]; Major [label="3-Nitro Isomer\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Minor [label="Other Isomers\n(7-Nitro is minor or not formed)", fillcolor="#FBBC05"];
IP -> Nitration; Nitration -> Major [label="Favored"]; Nitration -> Minor [label="Disfavored"]; } *dot
Caption: Regioselectivity in the direct nitration of imidazo[1,2-a]pyridine.
Q2: What is the recommended synthetic route for obtaining 7-nitroimidazo[1,2-a]pyridine with high regioselectivity?
A2: The most effective and regioselective method is a multi-step synthesis that begins with a commercially available or synthesized 2-aminopyridine already containing a nitro group at the desired position (in this case, 4-nitro-2-aminopyridine). The imidazole ring is then constructed in a subsequent step.
Q3: Can you provide a general experimental protocol for the synthesis of 7-nitroimidazo[1,2-a]pyridine from 4-nitro-2-aminopyridine?
A3: The following is a general protocol based on established methods for the synthesis of the imidazo[1,2-a]pyridine core. Optimization will be necessary for specific substrates.
Experimental Protocol: Synthesis of 7-Nitroimidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: To this solution, add an α-halocarbonyl compound (e.g., chloroacetaldehyde or bromoacetone) (1.1 equivalents) and a base such as sodium bicarbonate (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 7-nitroimidazo[1,2-a]pyridine.
Q4: How can I confirm the identity and regiochemistry of the synthesized 7-nitroimidazo[1,2-a]pyridine?
A4: The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic set of signals for the imidazo[1,2-a]pyridine core. The position of the nitro group at C7 will influence the chemical shifts and coupling constants of the protons on the pyridine ring (H5, H6, and H8).
-
¹³C NMR Spectroscopy: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment, which will be consistent with the 7-nitro substituted structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹).
Q5: What are the potential side products in the cyclization of 4-nitro-2-aminopyridine?
A5: Potential side reactions could include polymerization of the α-halocarbonyl compound, or incomplete reaction leading to the recovery of starting materials. The purity of the starting 4-nitro-2-aminopyridine is crucial to avoid the formation of other nitro-isomers. If the starting material contains isomeric impurities, these will likely be carried through to the final product, complicating purification.
Stability and degradation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Bromo-7-nitroimidazo[1,2-a]pyridine under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: Based on the high thermal stability observed in other substituted imidazo[1,2-a]pyridines and related nitrogen-rich heterocyclic compounds, this compound is expected to be relatively stable in solid form at room temperature when protected from light and moisture.[1][2][3][4] However, long-term storage conditions should be validated with a formal stability study.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The imidazo[1,2-a]pyridine core is susceptible to hydrolysis under strongly acidic or basic conditions. The presence of an electron-withdrawing nitro group can influence the electron density of the heterocyclic ring system, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide ions. It is anticipated that the compound will be most stable in neutral or near-neutral pH conditions. Forced degradation studies across a pH range (e.g., pH 2, 7, and 10) are recommended to determine the pH of maximum stability.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing nitroaromatic and brominated aromatic functionalities are often susceptible to photodegradation.[5] Exposure to UV or even ambient light can potentially lead to the cleavage of the carbon-bromine bond or reactions involving the nitro group.[5] It is crucial to protect solutions and solid samples of this compound from light. Photostability studies should be conducted according to ICH Q1B guidelines.
Q4: What is the expected thermal stability of this compound?
A4: Many nitrogen-rich heterocyclic compounds exhibit high thermal stability, often decomposing at temperatures well above 200°C.[1][3][4] The presence of the nitro group may lower the decomposition temperature compared to the unsubstituted parent compound.[6][7] Thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the imidazo[1,2-a]pyridine ring system under harsh pH conditions.
-
Photodegradation: Homolytic cleavage of the C-Br bond to form radical intermediates, or photoreduction of the nitro group.[5]
-
Reduction of the nitro group: The nitro group is susceptible to chemical or metabolic reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds.[8]
-
Debromination: The bromo substituent can be removed under certain reductive or photolytic conditions.[5][9]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | Prepare fresh stock solutions in a suitable, dry solvent (e.g., DMSO) and store protected from light at -20°C or below. Periodically check the purity of the stock solution by HPLC. |
| Instability in aqueous assay buffer | Minimize the time the compound is in aqueous buffer before the assay. Perform a time-course experiment to assess stability in the assay medium. Consider adjusting the pH of the buffer if it is suspected to be contributing to degradation. |
| Photodegradation during experiments | Conduct experiments under subdued lighting. Use amber-colored vials and plates. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation | Ensure the mobile phase pH is compatible with the compound's stability profile. Check for potential interactions with the stationary phase. Try a different column chemistry. |
| Degradation in the autosampler | Use a cooled autosampler. Limit the time samples are queued before injection. |
| Sample solvent incompatibility | Ensure the sample is fully dissolved and stable in the injection solvent. The injection solvent should be compatible with the mobile phase to prevent precipitation on the column. |
| Contaminated mobile phase or system | Prepare fresh mobile phase. Flush the HPLC system thoroughly. |
For more general HPLC troubleshooting, refer to established guides.[10][11][12][13][14]
Data Presentation
The following tables are templates for summarizing stability data.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Major Degradant(s) (Peak Area %) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h) | User Data | User Data | User Data |
| Base Hydrolysis (e.g., 0.1 M NaOH, 80°C, 24h) | User Data | User Data | User Data |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | User Data | User Data | User Data |
| Thermal (e.g., 105°C, 48h) | User Data | User Data | User Data |
| Photolytic (e.g., ICH Q1B conditions) | User Data | User Data | User Data |
Table 2: pH-Dependent Stability in Aqueous Solution at Room Temperature
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |
| 2.0 | User Data | User Data | User Data |
| 4.5 | User Data | User Data | User Data |
| 7.0 | User Data | User Data | User Data |
| 9.0 | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
This is a general starting method and should be optimized for your specific equipment and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes), then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is "stability-indicating." This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to show that the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL. Heat at 80°C for 24 hours. After incubation, neutralize the solution before injection.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Dilute the stock solution with a neutral solvent (e.g., 50:50 acetonitrile:water) to ~100 µg/mL. Heat at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 48 hours. Then, dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose the solution (~100 µg/mL) and solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze a dark control sample in parallel.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the validated stability-indicating HPLC method.
Visualizations
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. realab.ua [realab.ua]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with imidazo[1,2-a]pyridine derivatives in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound shows poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the initial steps I should take?
A1: Poor aqueous solubility is a prevalent issue with heterocyclic compounds like imidazo[1,2-a]pyridines, which can lead to assay artifacts such as underestimated potency and variable data.[1][2] Fused bicyclic ring systems, common in modern drug discovery pipelines, often present challenges with physicochemical properties, including high lipophilicity and low aqueous solubility.[3] The following workflow outlines the initial steps to diagnose and address this problem.
References
Technical Support Center: Bromination of 7-nitroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 7-nitroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 7-nitroimidazo[1,2-a]pyridine?
The major product expected from the electrophilic bromination of 7-nitroimidazo[1,2-a]pyridine is 5-bromo-7-nitroimidazo[1,2-a]pyridine . The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic attack at the C3 position. However, the presence of the strongly deactivating nitro group at the 7-position directs the electrophilic substitution to the C5 position of the pyridine ring.
Q2: What are the common brominating agents for this reaction?
Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). Due to the electron-deficient nature of the substrate, a strong acid catalyst is often required to facilitate the reaction.
Q3: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Incomplete reaction: The 7-nitro group deactivates the ring system, making the reaction sluggish. Insufficient reaction time or temperature may lead to a low conversion of the starting material.
-
Side reactions: The formation of undesired byproducts can consume the starting material and complicate purification, leading to a lower isolated yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent and catalyst is crucial. For deactivated substrates, harsher conditions, such as the use of oleum or concentrated sulfuric acid, might be necessary to drive the reaction to completion.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | The 7-nitro group deactivates the imidazo[1,2-a]pyridine ring, making it less reactive towards electrophilic bromination. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 2. Increase Reaction Time: Extend the reaction time to allow for complete conversion. 3. Use a Stronger Lewis Acid Catalyst: If using a milder catalyst, consider switching to a more potent one like concentrated sulfuric acid or oleum to enhance the electrophilicity of the brominating agent.[1] |
| Formation of Multiple Products (Side Reactions) | 1. Polybromination: The product, 5-bromo-7-nitroimidazo[1,2-a]pyridine, can undergo further bromination to yield dibromo- and other polybrominated species. 2. Isomer Formation: Although C5 is the preferred site, minor amounts of other brominated isomers might form. 3. Degradation: Harsh reaction conditions (high temperature, strong acid) can lead to the degradation of the starting material or product. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent (e.g., NBS) to minimize polybromination. 2. Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the monobrominated product. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from isomers and byproducts. |
| Difficult Product Isolation and Purification | The product may have similar polarity to the starting material or byproducts, making separation by column chromatography challenging. | 1. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to improve purity. 2. Optimize Chromatography: Experiment with different solvent gradients and stationary phases (e.g., silica gel with varying pore sizes) for better separation. 3. Derivative Formation: In some cases, converting the product to a crystalline derivative can aid in purification, followed by regeneration of the desired compound. |
Experimental Protocols
Synthesis of 7-nitroimidazo[1,2-a]pyridine
A common route to 7-nitroimidazo[1,2-a]pyridine involves the cyclization of 2-amino-4-nitropyridine with a suitable C2 synthon, such as chloroacetaldehyde or bromoacetaldehyde.
General Procedure: To a solution of 2-amino-4-nitropyridine in a suitable solvent (e.g., ethanol, DMF), an aqueous solution of chloroacetaldehyde (or bromoacetaldehyde) is added. The mixture is then heated to reflux for several hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
Bromination of 7-nitroimidazo[1,2-a]pyridine
Method A: Using N-Bromosuccinimide (NBS) in Sulfuric Acid
This method is suitable for deactivated aromatic compounds.[2]
-
To a stirred solution of 7-nitroimidazo[1,2-a]pyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Pathways and Logic
The following diagrams illustrate the key reaction pathways and logical relationships in the bromination of 7-nitroimidazo[1,2-a]pyridine.
Caption: Experimental workflow for the bromination of 7-nitroimidazo[1,2-a]pyridine.
Caption: Troubleshooting logic for low yield in the bromination reaction.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-7-nitroimidazo[1,2-a]pyridine
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-7-nitroimidazo[1,2-a]pyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide direct answers to common challenges, offering troubleshooting guidance and detailed protocols to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the substrate's electronic nature and structure. The imidazo[1,2-a]pyridine core contains nitrogen heteroatoms that can coordinate to and potentially inhibit the palladium catalyst.[1] Furthermore, the strong electron-withdrawing nitro (-NO₂) group makes the aromatic ring electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also increase susceptibility to side reactions or influence the reactivity of other functional groups.[2][3]
Q2: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this substrate?
A2: For challenging heteroaryl couplings, particularly with electron-deficient systems, catalysts with bulky, electron-rich phosphine ligands are often superior to standard catalysts like Pd(PPh₃)₄.[4] A robust starting point would be a pre-catalyst like XPhos Pd G2 or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos.[4][5][6] Pd(dppf)Cl₂ is another effective and commonly used catalyst for couplings involving bromo-heterocycles.[4]
Q3: What role does the base play, and how do I choose the right one for my reaction?
A3: In Suzuki coupling, the base activates the boronic acid to facilitate the crucial transmetalation step.[4] For Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine.[7][8][9] The choice of base is critical and substrate-dependent.
-
For Suzuki reactions: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common.[4][10] Cs₂CO₃ is often effective in difficult couplings.
-
For Buchwald-Hartwig aminations: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[8][9]
Q4: Can microwave irradiation be used to improve reaction outcomes?
A4: Yes, microwave-assisted coupling reactions can significantly reduce reaction times from hours to minutes and often lead to improved yields, especially for sluggish transformations.[4] This technique is highly effective for high-throughput synthesis and for overcoming activation energy barriers in challenging couplings.[4]
Q5: My primary amine is not coupling in a Buchwald-Hartwig reaction. What could be the issue?
A5: Coupling primary amines can be challenging. Bidentate phosphine ligands like BINAP or Dppf were early developments that showed improved reliability for these substrates.[11] For broader scope, highly effective catalyst systems are based on sterically hindered, bulky phosphine ligands like BrettPhos for primary amines.[6] Additionally, using ammonia equivalents like a benzophenone imine followed by hydrolysis can be an effective strategy to install a primary aniline.[11]
Troubleshooting Guide
This guide addresses common problems encountered during coupling reactions with this compound.
Problem 1: Low to No Yield of Desired Product
| Potential Cause | Troubleshooting Action & Recommendation |
| Inactive Catalyst or Inappropriate Ligand | The combination of the palladium source and ligand is the most critical factor.[8] Ensure your palladium source is fresh. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are often effective for heteroaryl couplings.[4][5][6] |
| Suboptimal Base or Solvent | The base and solvent system can dramatically affect yield. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[4][8] Common solvents include 1,4-dioxane, toluene, THF, and DMF.[5][12] Ensure solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[3] |
| Insufficient Temperature or Reaction Time | Some coupling reactions are sluggish and require higher temperatures (typically 80-110 °C) or longer reaction times (4-24 hours).[7] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.[8] Consider using microwave irradiation to accelerate the reaction.[4] |
Problem 2: Significant Side Product Formation
| Potential Cause | Troubleshooting Action & Recommendation |
| Hydrodehalogenation (Loss of Bromine) | This occurs when the aryl halide is reduced instead of coupled. This can be caused by harsh reaction conditions or an inappropriate catalyst system.[3][4] Try lowering the reaction temperature, shortening the time, or screening different catalyst/ligand combinations.[4] |
| Homocoupling of Boronic Acid (Suzuki) | Formation of a biaryl from two boronic acid molecules is a common side reaction. This often points to issues with the transmetalation or reductive elimination steps. Ensure a thoroughly inert atmosphere and consider changing the base or solvent system. |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid can be cleaved by residual water or protic solvents before it couples.[4] Ensure you are using anhydrous solvents and consider a milder base like KF if your substrate is sensitive.[4] |
Optimized Reaction Condition Tables
The following tables provide recommended starting conditions for various coupling reactions. Note that these are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | N/A | SPhos | N/A |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | THF |
| Temperature | 90-100 °C | 110 °C | 80 °C |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | 1-2 mol% |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 (Secondary Amines) | Condition 2 (Primary Amines) | Condition 3 (Challenging Amines) |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | RuPhos Pd G3 |
| Ligand | RuPhos | BrettPhos | N/A |
| Base | NaOtBu | LHMDS | K₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH |
| Temperature | 100-110 °C | 80-100 °C | 100 °C |
| Catalyst Loading | 1-3 mol% | 1-3 mol% | 1-2 mol% |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 | Condition 2 (Copper-Free) |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ |
| Co-catalyst/Ligand | CuI | XPhos |
| Base | Triethylamine (Et₃N) | Cs₂CO₃ |
| Solvent | THF or DMF | 1,4-Dioxane |
| Temperature | Room Temp to 60 °C | 80-100 °C |
| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% CuI | 2-4 mol% |
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting and executing your coupling reactions.
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific arylboronic acid partner.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Oven-dried Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for coupling with a primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk tube, magnetic stir bar, inert gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, phosphine ligand, and base to an oven-dried Schlenk tube.[7]
-
Inert Atmosphere: Seal the tube with a septum, remove from the glovebox (if used), and attach to a Schlenk line. Add the this compound. Evacuate and backfill with inert gas three times.[7]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.[7]
-
Reaction: Place the sealed tube in a preheated oil bath (e.g., 100-110 °C) and stir vigorously for the required time (typically 4-24 hours).[7]
-
Monitoring: Follow the consumption of the starting material using TLC or LC-MS.[7]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[7] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Formylation of Imidazopyridines
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of imidazopyridines. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of imidazopyridines in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting imidazopyridine. What are the potential causes and solutions?
A1: Low or no conversion is a common issue and can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).
-
-
Insufficiently Reactive Substrate: Imidazopyridines with electron-withdrawing groups are less reactive towards the weakly electrophilic Vilsmeier reagent.[1]
-
Solution: Increase the reaction temperature. While the initial formation of the Vilsmeier reagent is typically done at 0°C, the formylation step may require heating. Monitor the reaction by TLC and gradually increase the temperature (e.g., to 50-80°C). Using a larger excess of the Vilsmeier reagent can also drive the reaction forward.
-
-
Low Reaction Temperature: The activation energy for the formylation of your specific imidazopyridine might not be met at lower temperatures.
-
Solution: After the addition of the imidazopyridine to the Vilsmeier reagent at low temperature, allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?
A2: The formation of multiple products can be attributed to several factors:
-
Di-formylation: Highly activated imidazopyridines may undergo formylation at more than one position.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent. Carefully control the reaction time and temperature to favor mono-formylation.
-
-
Reaction with Solvent: In some cases, the Vilsmeier reagent can react with the solvent if it is not completely inert.
-
Solution: Use appropriate anhydrous solvents such as 1,2-dichloroethane or use DMF as both the reagent and solvent.
-
-
Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or the product.
-
Solution: Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Avoid prolonged heating at high temperatures.
-
Q3: The reaction mixture has turned dark or tarry. What could be the reason and how can I prevent it?
A3: A dark, tarry reaction mixture often indicates decomposition or polymerization.
-
Overheating: The Vilsmeier-Haack reaction can be exothermic, particularly during the formation of the Vilsmeier reagent. Uncontrolled temperature increase can lead to unwanted side reactions and polymerization.
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C with efficient stirring. Maintain a low temperature throughout the addition.
-
-
Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions.
-
Solution: Use purified starting materials and high-purity anhydrous solvents.
-
Q4: I am having difficulty isolating the formylated product during the work-up. What are the best practices for work-up and purification?
A4: The work-up procedure is critical for obtaining a pure product.
-
Hydrolysis of the Iminium Salt: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde.
-
Solution: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into a cold aqueous solution of a base like sodium bicarbonate or sodium acetate.[2] This should be done carefully and slowly to control the exothermic reaction.
-
-
Product Solubility: The formylated imidazopyridine may have some water solubility, leading to low recovery during extraction.
-
Solution: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Purification: The crude product often requires further purification.
-
Solution: Column chromatography on silica gel is a common and effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be employed for further purification.
-
Data Presentation
| Parameter | Recommended Condition | Troubleshooting Action |
| Reagent Purity | Anhydrous DMF, Fresh or distilled POCl₃ | Use freshly opened reagents or purify before use. |
| Vilsmeier Reagent Formation | 0°C, slow addition of POCl₃ to DMF | Maintain strict temperature control to avoid overheating. |
| Reaction Temperature | 0°C to 80°C (substrate dependent) | Gradually increase temperature if no reaction occurs. |
| Stoichiometry (Vilsmeier:Substrate) | 1.1 to 3 equivalents | Start with a small excess and increase if conversion is low. |
| Work-up | Quench with ice/aq. base | Perform quenching slowly at low temperature. |
| Purification | Column chromatography, Recrystallization | Use appropriate solvent systems for effective separation. |
Experimental Protocols
Detailed Experimental Protocol for the Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol provides a step-by-step methodology for the formylation of 2-phenylimidazo[1,2-a]pyridine as a representative example.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane. In a separate flask, dissolve 2-phenylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCE. Add the solution of the imidazopyridine dropwise to the stirring Vilsmeier reagent mixture at 0°C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Stir until the evolution of gas ceases and the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-formyl-2-phenylimidazo[1,2-a]pyridine.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Vilsmeier-Haack Reaction Mechanism for Imidazopyridine
Caption: Mechanism of Vilsmeier-Haack formylation on imidazopyridine.
References
How to handle and store 3-Bromo-7-nitroimidazo[1,2-a]pyridine safely
Disclaimer: This guide is for informational purposes and is based on safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and follow all institutional and local safety regulations.
This technical support center provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with 3-Bromo-7-nitroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for similar compounds, this compound is expected to be hazardous.[1] Key GHS classifications indicate it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial to ensure personal safety. The following should be worn at all times:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that complies with European Standard EN166 or equivalent.[2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4] Contaminated clothing should be removed and washed before reuse.[5][6]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][7] If ventilation is inadequate, a certified respirator may be necessary.[5]
Q3: What are the proper storage conditions for this compound?
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[5][6] Some related compounds recommend refrigerated storage.[2]
Q4: What is the immediate first aid response for accidental exposure?
Immediate action is critical in case of exposure:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a POISON CENTER or doctor.[3][5][6]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water and soap.[3][5][6] If skin irritation occurs, seek medical advice.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Call a POISON CENTER or doctor immediately.[3][5]
Q5: How should I dispose of waste containing this compound?
This compound and its containers must be disposed of as hazardous waste.[4] Do not allow the chemical to enter drains.[3][5] All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[4][5] Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[4]
Troubleshooting Guides
Scenario 1: Accidental Spill
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate & Secure: Immediately evacuate personnel from the spill area and restrict access. Ensure adequate ventilation and remove all sources of ignition.[3]
-
Wear Appropriate PPE: Before attempting cleanup, don the full required PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]
-
Containment & Cleanup: For solid spills, avoid creating dust.[3] Carefully sweep or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[2] Use non-sparking tools.[3][5]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
-
Waste Disposal: The collected waste must be treated as hazardous. Seal the container and store it in a designated area for pickup by a licensed hazardous waste disposal company.[4]
Scenario 2: Unexpected Reaction or Decomposition
-
Issue: The compound shows signs of discoloration, gas evolution, or an exothermic reaction upon addition of a solvent or reagent.
-
Probable Cause: Incompatibility with other materials. The compound is known to be incompatible with strong oxidizing agents and strong acids.[5][6]
-
Solution:
-
If it is safe to do so, cool the reaction vessel in an ice bath.
-
Ensure the fume hood sash is lowered.
-
Alert others in the lab and be prepared to evacuate if the reaction becomes uncontrollable.
-
Once stabilized, the material should be quenched carefully and disposed of as hazardous waste.
-
Review the experimental protocol to identify any potential incompatibilities before repeating.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties for the related compound 3-Bromoimidazo[1,2-a]pyridine.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [8] |
| Molecular Weight | 197.03 g/mol | [1][8] |
| Appearance | Solid | [8] |
| Melting Point | 90-95 °C | [8] |
| Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1][8] |
General Experimental Protocol for Safe Handling
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation:
-
Review the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is operational.
-
Prepare all necessary equipment (glassware, stirrer, reagents) inside the fume hood.
-
Don all required PPE (lab coat, safety goggles, chemical-resistant gloves).
-
-
Weighing the Compound:
-
Tare a suitable container on a balance inside the fume hood or in a ventilated weighing enclosure.
-
Carefully transfer the required amount of the solid compound, avoiding dust generation.
-
Close the primary container tightly and return it to its designated storage location.
-
-
Dissolution and Reaction:
-
Add the solvent to the vessel containing the compound slowly.
-
If the process is exothermic, prepare an ice bath for cooling.
-
Perform all subsequent steps of the experiment within the fume hood.
-
-
Post-Experiment Cleanup:
-
Quench the reaction mixture safely according to your established protocol.
-
Segregate all waste. Place contaminated labware and chemical waste into appropriately labeled hazardous waste containers.[4]
-
Decontaminate the work area.
-
Remove PPE and wash hands thoroughly.
-
Visual Workflow Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Safe handling and usage workflow for this compound.
Caption: Emergency response procedure for a chemical spill.
References
- 1. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. carlroth.com [carlroth.com]
- 8. 3-Bromoimidazo 1,2-a pyridine 97 4926-47-0 [sigmaaldrich.com]
Technical Support Center: Synthesis and Purification of 3-Bromo-7-nitroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Bromo-7-nitroimidazo[1,2-a]pyridine. Our aim is to help you identify and resolve common issues, leading to a higher purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves a two-step process. First, the nitration of 2-aminopyridine, followed by the cyclization with a suitable reagent to form the 7-nitroimidazo[1,2-a]pyridine core. The final step is the regioselective bromination of this intermediate at the C3 position.
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: The primary impurities often arise from the initial nitration step and the subsequent bromination. These can include:
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Isomeric nitroimidazo[1,2-a]pyridines: Nitration of 2-aminopyridine can yield a mixture of isomers, primarily 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. These can lead to the formation of 8-nitro- and 6-nitroimidazo[1,2-a]pyridine isomers alongside the desired 7-nitro isomer.
-
Unreacted 7-nitroimidazo[1,2-a]pyridine: Incomplete bromination will result in the starting material being present in the final product.
-
Dibrominated products: Although bromination at the C3 position is highly favored, harsh reaction conditions or an excess of the brominating agent can lead to the formation of dibrominated species.
-
Residual starting materials and reagents: Unreacted 2-aminonitropyridine isomers and residual brominating agents (like N-bromosuccinimide) or their byproducts (like succinimide) may also be present.
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to distinguish between the starting material (7-nitroimidazo[1,2-a]pyridine) and the more non-polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification methods are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities. Often, a combination of both is necessary to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 7-Nitro Isomer in the First Step
-
Possible Cause: The nitration of 2-aminopyridine can produce a mixture of isomers. The reaction conditions, particularly temperature and the nitrating agent used, significantly influence the isomeric ratio.
-
Solution:
-
Carefully control the reaction temperature during nitration. Lower temperatures often favor the formation of the desired isomer.
-
Consider using a milder nitrating agent or a protecting group strategy to direct the nitration to the desired position.
-
Purify the intermediate 7-nitroimidazo[1,2-a]pyridine thoroughly before proceeding to the bromination step to remove other nitro isomers.
-
Issue 2: Incomplete Bromination
-
Possible Cause: Insufficient amount of brominating agent, low reaction temperature, or short reaction time.
-
Solution:
-
Use a slight excess (1.1-1.2 equivalents) of the brominating agent (e.g., N-bromosuccinimide).
-
Ensure the reaction is carried out at the optimal temperature as determined by literature or preliminary experiments.
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Monitor the reaction progress by TLC and allow it to proceed until the starting material is completely consumed.
-
Issue 3: Formation of Dibrominated Byproducts
-
Possible Cause: Use of a large excess of the brominating agent or prolonged reaction times at elevated temperatures.
-
Solution:
-
Carefully control the stoichiometry of the brominating agent.
-
Maintain the recommended reaction temperature and monitor the reaction closely by TLC to avoid over-bromination.
-
Issue 4: Difficulty in Separating the Product from Impurities by Column Chromatography
-
Possible Cause: The polarity of the product and impurities are very similar.
-
Solution:
-
Optimize the eluent system for column chromatography by running multiple TLCs with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Employ a long column with a fine grade of silica gel to enhance separation.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing on the column.
-
Issue 5: Poor Recovery from Recrystallization
-
Possible Cause: The chosen solvent is either too good or too poor for the compound, or the solution was not sufficiently concentrated.
-
Solution:
-
Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.
-
Ensure the crude product is dissolved in the minimum amount of hot solvent to achieve a saturated solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Potential Source | Identification Method |
| 5-Nitroimidazo[1,2-a]pyridine | Isomer from nitration | 1H NMR, LC-MS |
| 6-Nitroimidazo[1,2-a]pyridine | Isomer from nitration | 1H NMR, LC-MS |
| 7-Nitroimidazo[1,2-a]pyridine | Incomplete bromination | TLC, 1H NMR, LC-MS |
| 3,X-Dibromo-7-nitroimidazo[1,2-a]pyridine | Over-bromination | 1H NMR, LC-MS |
| Succinimide | Byproduct of NBS | Soluble in water, can be removed by aqueous workup |
Table 2: Recommended Purification Parameters
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Conditions |
| Column Chromatography | Silica Gel (230-400 mesh) | Eluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) or Dichloromethane/Methanol gradient (e.g., 100:0 to 98:2) |
| Recrystallization | Ethanol, Methanol, or Ethyl Acetate/Hexane mixture | Dissolve in minimum hot solvent, cool slowly to room temperature, then in an ice bath. |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization.
-
To a solution of 2-amino-4-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (1.1 eq, 50% aqueous solution).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of 7-Nitroimidazo[1,2-a]pyridine
-
Dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving product purity.
Validation & Comparative
Validating the Anticancer Activity of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Comparative In Vivo Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a promising heterocyclic structure in the development of novel anticancer therapeutics.[1][2] Various derivatives have demonstrated significant in vitro and in vivo efficacy against a range of malignancies, including breast, lung, and cervical cancers, as well as melanoma.[3][4][5] These compounds exert their anticancer effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[2][4][6]
This guide focuses on the prospective in vivo validation of a novel derivative, 3-Bromo-7-nitroimidazo[1,2-a]pyridine. While direct in vivo data for this specific compound is not yet available in published literature, this document provides a comparative framework based on the performance of analogous imidazo[1,2-a]pyridine compounds. We will outline the key experimental protocols and present comparative data to guide future in vivo studies for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives
To establish a benchmark for the in vivo validation of this compound, it is crucial to review the performance of structurally related compounds that have been tested in preclinical xenograft models. The following table summarizes representative data from such studies.
| Compound ID | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference Compound |
| Compound A | HeLa (Cervical Cancer) Xenograft | 50 mg/kg | Significant TGI | Not Specified |
| Compound B | T47D (Breast Cancer) Xenograft | Not Specified | Associated with PI3K signaling inhibition | Not Specified |
| IMPA-5 | A549 (Lung Cancer) 3D Spheroids | Not Specified | Reduction in tumor spheroid size | Not Specified |
| IP-5 | HCC1937 (Breast Cancer) Cells | Not Specified | Reduced clonogenic survival | Not Specified |
Proposed In Vivo Experimental Workflow
A robust in vivo study to validate the anticancer activity of this compound would typically follow a multi-stage process, from initial toxicity assessments to efficacy evaluation in a tumor-bearing animal model.
Caption: Proposed workflow for in vivo validation.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines
Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is critical for designing mechanistic studies alongside in vivo efficacy experiments.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a common mechanism of action for many anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis (programmed cell death) in response to cellular stress, such as DNA damage induced by chemotherapy.
Caption: Induction of p53-mediated apoptosis.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Xenograft Tumor Model
-
Cell Line: A relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is selected.
-
Cell Preparation: Cells are cultured to ~80% confluency, harvested, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: 100 µL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
Treatment Protocol
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at different doses, positive control).
-
Drug Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by MTD studies.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored daily.
Endpoint and Tissue Analysis
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Euthanasia: Animals are euthanized when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection: Tumors and major organs are excised, weighed, and either fixed in 10% neutral buffered formalin for histopathology or snap-frozen in liquid nitrogen for molecular analysis.
-
Histopathology: Formalin-fixed, paraffin-embedded tissues are sectioned and stained with Hematoxylin and Eosin (H&E) to assess tumor morphology and toxicity in major organs.
-
Western Blot Analysis: Frozen tumor samples are homogenized, and protein lysates are prepared. Western blotting is performed to analyze the expression of key proteins in the targeted signaling pathways (e.g., p-Akt, p53, cleaved caspase-3).
While in vivo data for this compound is not yet available, the extensive research on analogous compounds provides a strong rationale for its investigation as a potential anticancer agent. The comparative data and detailed protocols outlined in this guide offer a comprehensive roadmap for its preclinical in vivo validation. Future studies should focus on establishing its maximum tolerated dose, evaluating its efficacy in relevant xenograft models, and elucidating its mechanism of action through biomarker analysis. These steps will be critical in determining the therapeutic potential of this novel compound.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Bioactivity of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and 3-Bromo-8-nitroimidazo[1,2-a]pyridine
A Note to the Researcher: Direct experimental data comparing the bioactivity of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and 3-Bromo-8-nitroimidazo[1,2-a]pyridine is not currently available in the public domain. This guide, therefore, presents a comparative analysis based on established structure-activity relationships (SAR) within the broader imidazo[1,2-a]pyridine class of compounds and related heterocyclic systems. The information provided is intended to guide future research and hypothesis testing.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties. The biological activity of these compounds is highly sensitive to the nature and position of substituents on the bicyclic ring system. This guide explores the potential differences in bioactivity between this compound and its 8-nitro isomer based on foundational principles of medicinal chemistry and data from related compounds.
The Imidazo[1,2-a]pyridine Core and Its Biological Significance
The imidazo[1,2-a]pyridine nucleus is a key pharmacophore found in several clinically used drugs and investigational compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a diverse range of biological macromolecules. The bioactivity of substituted imidazo[1,2-a]pyridines is profoundly influenced by the electronic and steric properties of their substituents.
Positional Isomerism and Its Impact on Bioactivity
The differential placement of the nitro group at the 7- or 8-position of the 3-bromoimidazo[1,2-a]pyridine core is expected to have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity. These differences arise from variations in electron distribution, dipole moment, and steric hindrance, which can affect target binding, membrane permeability, and metabolic stability.
This compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine are positional isomers where the key difference lies in the location of the electron-withdrawing nitro (-NO2) group on the pyridine ring. This seemingly minor structural change can lead to distinct biological profiles.
Predicted Bioactivity Profile: A Comparative Overview
While direct experimental evidence is lacking, a predictive comparison can be drawn based on the known influence of substituent positioning on the bioactivity of related heterocyclic compounds.
| Feature | This compound | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | Rationale |
| Predicted Anticancer Activity | Potentially higher | Potentially lower | The position of the nitro group can influence the molecule's ability to interact with specific residues in the active site of target kinases or other enzymes involved in cancer cell proliferation. The electronic properties at the 7-position may be more favorable for certain interactions. |
| Predicted Antitubercular Activity | Moderate to high | Moderate to high | Nitro-containing heterocycles are a known class of antitubercular agents. The specific positioning of the nitro group can affect the compound's activation by mycobacterial enzymes. Both isomers have the potential for activity, but their potency may differ. |
| Predicted Anti-inflammatory Activity | Possible | Possible | The anti-inflammatory activity of imidazo[1,2-a]pyridines is often linked to the inhibition of enzymes like cyclooxygenase (COX) or kinases involved in inflammatory signaling. The substituent pattern influences the binding affinity and selectivity for these targets. |
| Metabolic Stability | Likely to differ | Likely to differ | The position of the nitro group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. This can affect the compound's half-life and potential for drug-drug interactions. |
| Toxicity Profile | To be determined | To be determined | The toxicity of nitroaromatic compounds can be associated with the reduction of the nitro group to reactive intermediates. The rate and extent of this metabolic activation can be influenced by the substituent's position. |
Supporting Experimental Data from Related Imidazo[1,2-a]pyridine Derivatives
To provide context for the potential bioactivities of the two title compounds, the following table summarizes experimental data for other substituted imidazo[1,2-a]pyridines. It is crucial to note that these are not direct comparisons but serve to illustrate the range of activities observed for this class of compounds.
| Compound | Substitution Pattern | Bioactivity | Cell Line/Target | IC50/MIC |
| Compound A | 2-(4-nitrophenyl)-3-amino-imidazo[1,2-a]pyridine | Anticancer | HT-29 (colon cancer) | 4.15 µM[1] |
| Compound B | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Anticancer | A549 (lung cancer) | 12.5 µM |
| Compound C | 2-methyl-3-(N-phenylcarbamoyl)imidazo[1,2-a]pyridine | Antitubercular | M. tuberculosis H37Rv | 1.56 µg/mL |
| Compound D | 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Antiproliferative | Various cancer cell lines | 8.0 - 49.7 µM[2] |
Experimental Protocols: A General Approach for Bioactivity Screening
For researchers planning to investigate the bioactivity of this compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine, a standard set of initial screening assays is recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (this compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Comparison: Structures and Workflow
To visually represent the compounds and a potential experimental workflow, the following diagrams are provided.
Caption: Molecular structures of the two positional isomers.
Caption: A proposed workflow for the comparative bioactivity screening.
Conclusion and Future Directions
In the absence of direct experimental data, this guide provides a theoretical framework for comparing the potential bioactivities of this compound and 3-Bromo-8-nitroimidazo[1,2-a]pyridine. Based on established structure-activity relationships, it is hypothesized that the position of the nitro group will significantly influence the biological profiles of these isomers.
References
The Pivotal Role of 3-Bromo Substitution in the Structure-Activity Relationship of Imidazopyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 3-bromo-substituted imidazopyridines, a versatile class of heterocyclic compounds with a wide range of biological activities. The 3-bromo substituent often serves as a crucial handle for synthetic diversification, allowing for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.
This document summarizes the SAR of 3-bromo-imidazopyridines across various biological targets, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant signaling pathways and workflows using Graphviz diagrams.
Anticancer Activity: Targeting Kinases and Immune Checkpoints
Imidazopyridine derivatives have emerged as promising anticancer agents, with the 3-position being a key site for modification to modulate activity against various kinases and immune checkpoint proteins.
FLT3 Kinase Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Imidazopyridine-based compounds have been investigated as FLT3 inhibitors, where the 3-position plays a role in establishing key interactions within the ATP-binding pocket.
Structure-Activity Relationship Summary:
In the development of C3-carbonylated imidazopyridines, various substituents on a phenyl ring at the 3-position were explored. While monosubstitution on the phenyl ring showed moderate to low antiproliferative activity, multiple substituents, such as a 3,4-dioxane or 3,5-di-tert-butyl groups, significantly enhanced the antiproliferative effects against MOLM-13 and MV4-11 cell lines.[1] Notably, a 3-bromo substituent on the imidazopyridine core itself is often used as a synthetic intermediate to introduce these C3-carbonyl moieties. For instance, 6-bromo-substituted imidazo[1,2-a]pyridines demonstrated potent bioactivity against these cell lines.[1]
Table 1: Antiproliferative Activity of Imidazopyridine Derivatives against FLT3-mutant AML Cell Lines.[1]
| Compound | R (Substitution on Phenyl at C3) | MOLM-13 IC50 (nM) | MV4-11 IC50 (nM) |
| 3l | 3,4-ethylenedioxy | > 70% inhibition at 50 µM | > 70% inhibition at 50 µM |
| 3m | 3,5-di-tert-butyl | > 70% inhibition at 50 µM | > 70% inhibition at 50 µM |
| 3n | 3,4,5-trimethoxy | 8.53 ± 0.34 | 9.73 ± 0.17 |
| 4g (6-bromo) | H | Potent Activity | Potent Activity |
| Cabozantinib | (Positive Control) | - | - |
Experimental Protocol: Cell Viability (MTT) Assay
The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MOLM-13 and MV4-11 cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Signaling Pathway: FLT3 Signaling in AML
References
Unraveling the Dual Efficacy of Imidazo[1,2-a]pyridines: A Comparative Guide to In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of imidazo[1,2-a]pyridine compounds, a promising class of therapeutic agents. By presenting supporting experimental data, detailed methodologies, and clear visual representations of pathways and workflows, this document aims to facilitate a deeper understanding of their therapeutic promise.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include anticancer, anti-inflammatory, and antitubercular effects.[1][2][3] The transition from promising in vitro results to successful in vivo outcomes is a critical hurdle in drug development. This guide delves into the available data to compare these two crucial stages of evaluation for select imidazo[1,2-a]pyridine derivatives.
Quantitative Efficacy: A Tale of Two Environments
The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine compounds, highlighting their potency in enzymatic and cell-based assays (in vitro) and their efficacy in animal models (in vivo).
Anticancer Activity
| Compound | Target/Assay | In Vitro Efficacy (IC50/EC50) | Cancer Cell Line(s) | In Vivo Model | In Vivo Efficacy | Reference(s) |
| Compound 28 (PDGFR Inhibitor) | PDGFRβ cellular assay | IC50: <100 nM | C6 (rat glioma) | Nude mice with C6 tumor xenografts | Dose-dependent reduction in pPDGFR levels; EC50 of 65 ng/mL | [4] |
| Compound 6 (Akt/mTOR inhibitor) | MTT Assay | IC50: 10 µM (A375), 35.0 µM (HeLa) | A375 (melanoma), HeLa (cervical) | Not Reported | Not Reported | [5] |
| Compound 12b | MTT Assay | IC50: 11 µM (Hep-2, MCF-7, A375), 13 µM (HepG2) | Hep-2, HepG2, MCF-7, A375 | Not Reported | Not Reported | [6] |
Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | In Vitro Efficacy (IC50) | Selectivity Index (COX-1/COX-2) | In Vivo Model | In Vivo Efficacy (ED50) | Reference(s) |
| Compound 5j | 0.05 µM | >200 | Acetic acid-induced writhing in mice | 12.38 mg/kg | [7][8] |
| Compound 5e | 0.05 µM | >200 | Not Reported | Not Reported | [7][8] |
| Compound 5f | 0.05 µM | >200 | Not Reported | Not Reported | [7][8] |
| Compound 5i | Not specified, but highly selective | 897.19 | Not Reported | Not Reported | [7][8] |
Antitubercular Activity
| Compound | In Vitro Efficacy (MIC) | M. tuberculosis strain(s) | In Vivo Model | Pharmacokinetic Parameters | Reference(s) |
| Compound 13 | ≤1 µM | H37Rv, MDR, XDR | Male mice | Oral Bioavailability (%F): 35.8 | [9][10] |
| Compound 18 | ≤0.006 µM | H37Rv, MDR, XDR | Male mice | Oral Bioavailability (%F): Not explicitly stated, but evaluated | [9][10] |
| IPA-6 | 0.05 µg/mL | H37Rv | Not Reported | Not Reported | [11] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better illustrate the biological context and experimental processes, the following diagrams are provided.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. unmc.edu [unmc.edu]
Comparative Analysis of Kinase Selectivity for Imidazo[1,2-a]pyridine Derivatives
A Guide for Researchers in Drug Discovery
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors. Kinase selectivity is a critical parameter in the development of targeted therapies, as off-target effects can lead to toxicity and reduced efficacy. This guide provides a comparative analysis of the cross-reactivity and selectivity of imidazo[1,2-a]pyridine-based compounds.
Comparative Selectivity Profiles
The following table summarizes the in vitro kinase inhibitory activity of two distinct imidazo[1,2-a]pyridine derivatives against a panel of selected kinases. This data highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.
| Target Kinase | Compound A (PI3Kα/mTOR Inhibitor) IC50 (nM)[1][2][3] | Compound B (FLT3 Inhibitor) IC50 (nM)[4][5] |
| PI3Kα | 0.8 | >1000 |
| PI3Kβ | 18 | >1000 |
| PI3Kδ | 12 | >1000 |
| PI3Kγ | 25 | >1000 |
| mTOR | 3.5 | >1000 |
| FLT3 | >1000 | 25 |
| FLT3-ITD | >1000 | 18 |
| c-KIT | >1000 | 250 |
| PDGFRβ | >1000 | 300 |
| VEGFR2 | 150 | 80 |
| CDK2 | >1000 | 500 |
Note: Data is compiled from published literature and is intended for comparative purposes. Assay conditions may vary between studies.
Signaling Pathway and Experimental Workflow
To understand the context of kinase inhibition and the methods used to determine selectivity, the following diagrams illustrate a key signaling pathway and a general experimental workflow for kinase profiling.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are representative protocols for common kinase profiling assays.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (e.g., PI3Kα, FLT3)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compound (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare a 4X solution of the test compound serial dilutions in the assay buffer.
-
Prepare a 2X kinase/antibody mixture in the assay buffer.
-
Prepare a 4X tracer solution in the assay buffer.
-
Add 4 µL of the 4X test compound solution to the assay plate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor) and plot the results against the compound concentration to determine the IC50 value.[6][7]
Protocol 2: KINOMEscan® Competition Binding Assay
This assay platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Materials:
-
DNA-tagged kinases
-
Immobilized, active-site directed ligand
-
Test compound
-
Streptavidin-coated beads
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Kinases, tagged with a unique DNA identifier, are incubated with the test compound and an immobilized, active-site directed ligand.[8][9]
-
The mixture is equilibrated, and the amount of kinase bound to the immobilized ligand is quantified by eluting the kinase-ligand complexes and measuring the amount of associated DNA tag via qPCR.[8]
-
A competition curve is generated by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.
-
The dissociation constant (Kd) is determined from the dose-response curve, providing a measure of the binding affinity between the test compound and each kinase in the panel.[8]
Conclusion
The imidazo[1,2-a]pyridine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the representative data, strategic modifications to this core can yield compounds with vastly different selectivity profiles, ranging from highly specific inhibitors of a single kinase to dual inhibitors of multiple targets within a signaling pathway. The experimental protocols outlined in this guide represent standard methodologies for assessing kinase selectivity, which is a critical step in the preclinical development of novel targeted therapies. For the progression of any specific compound, such as 3-Bromo-7-nitroimidazo[1,2-a]pyridine, a comprehensive kinase panel screen would be essential to fully characterize its selectivity and potential for off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Unveiling the Molecular Target of 3-Bromo-7-nitroimidazo[1,2-a]pyridine: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – In the dynamic field of drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and its analogs, with a focus on elucidating its potential molecular targets and comparing its performance against other well-characterized alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor research and cancer therapeutics.
While the precise molecular target of this compound remains to be definitively identified in publicly available literature, the extensive body of research on the imidazo[1,2-a]pyridine core strongly suggests its role as a kinase inhibitor. Derivatives of this scaffold have been shown to potently inhibit a range of protein kinases, including Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Insulin-like Growth Factor-1 Receptor (IGF-1R), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like Kinase 1 (CLK1).[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
This guide presents a comparative analysis of the biological activity of various imidazo[1,2-a]pyridine derivatives, providing valuable insights into the potential mechanisms of action of this compound.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives: Kinase Inhibition and Cytotoxicity
To contextualize the potential activity of this compound, this section summarizes the inhibitory activity of structurally related compounds against key kinase targets and their cytotoxic effects on various cancer cell lines.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | PI3Kα | 2 | [1] |
| Analog 2 | PI3K/mTOR | 0.20/21 | [15] |
| Analog 3 | CLK1 | 4 | [3] |
| Analog 4 | DYRK1A | 220 | [5] |
| IP-5 | pAKT | Inhibition Observed | [16][17] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [18][19] |
| Compound 6 | A375 | Melanoma | 9.7 | [1] |
| Compound 6 | WM115 | Melanoma | 15.2 | [1] |
| Compound 6 | HeLa | Cervical Cancer | 35.0 | [1] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [16][17][20] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [16][17][20] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [16][17][20] |
| HB9 | A549 | Lung Cancer | 50.56 | [21][22] |
| HB10 | HepG2 | Liver Cancer | 51.52 | [21][22] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments relevant to the characterization of kinase inhibitors.
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding of inhibitors to a kinase of interest.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase, fluorescently labeled tracer, and europium-labeled anti-tag antibody to their desired concentrations in 1X Kinase Buffer A.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, indicating pathway activation or inhibition.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the potential mechanisms of action, the following diagrams illustrate the key signaling pathways that may be modulated by this compound and a general workflow for its characterization.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridines.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. chemmethod.com [chemmethod.com]
- 22. chemmethod.com [chemmethod.com]
Comparative Cytotoxicity Analysis of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and Structurally Related Analogs
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of 3-Bromo-7-nitroimidazo[1,2-a]pyridine and a series of structurally similar imidazo[1,2-a]pyridine derivatives. While direct experimental cytotoxicity data for this compound is not available in the reviewed literature, this report summarizes the known cytotoxic activities of related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The presented data, compiled from multiple studies, highlights the potential of the imidazo[1,2-a]pyridine scaffold as a source of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activities of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented to facilitate a quantitative comparison.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3-Bromo, 7-Nitro | Data Not Available | N/A | N/A |
| IP-5 | Not Specified | HCC1937 (Breast) | 45 | [1][2] |
| IP-6 | Not Specified | HCC1937 (Breast) | 47.7 | [1][2] |
| IP-7 | Not Specified | HCC1937 (Breast) | 79.6 | [1][2] |
| HB9 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | A549 (Lung) | 50.56 | [3] |
| HB10 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | HepG2 (Liver) | 51.52 | [3] |
| Compound 6 | Not Specified | A375 (Melanoma) | <12 | [4] |
| Compound 6 | Not Specified | WM115 (Melanoma) | <12 | [4] |
| Compound 6 | Not Specified | HeLa (Cervical) | 9.7 - 44.6 | [4] |
| Compound 12 | 2-(nitro-substituted phenyl), 3-(p-chlorophenyl) | HT-29 (Colon) | 4.15 ± 2.93 | [5][6] |
| Compound 12 | 2-(nitro-substituted phenyl), 3-(p-chlorophenyl) | MCF-7 (Breast) | 30.88 ± 14.44 | [5][6] |
| Compound 12 | 2-(nitro-substituted phenyl), 3-(p-chlorophenyl) | B16F10 (Melanoma) | 64.81 ± 15.78 | [5][6] |
| Compound 14 | 2-(tolyl), 3-(p-chlorophenyl amine) | B16F10 (Melanoma) | 21.75 ± 0.81 | [5][6] |
| Compound 16 | Not Specified | HT-29 (Colon) | 12.98 ± 0.40 | [7][8] |
| Compound 18 | 2-(2,4-difluorophenyl), 3-(p-fluorophenyl amine) | MCF-7 (Breast) | 9.60 ± 3.09 | [7][8] |
| Cisplatin | - | A549 (Lung) | 53.25 | [3] |
| Cisplatin | - | HepG2 (Liver) | 54.81 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4–5×10³ cells per well and allowed to adhere for 48 hours.[4]
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control for a specified period, typically 48 hours.[4]
-
MTT Incubation: Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up.
-
Cell Preparation: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, centrifuged, and the cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS).
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: The stained and unstained cells are counted using a hemocytometer or an automated cell counter within a few minutes of staining.
-
Viability Calculation: The percentage of viable cells is calculated as (number of unstained cells / total number of cells) x 100.
Visualizations
The following diagrams illustrate common experimental workflows and a key signaling pathway implicated in the cytotoxic effects of some imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Bromo-7-nitroimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-7-nitroimidazo[1,2-A]pyridine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for the closely related isomer, 6-Bromo-3-nitroimidazo[1,2-a]pyridine, and other related nitroaromatic and brominated compounds, in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Hazard Identification and Personal Protective Equipment
This compound should be handled as a hazardous substance. Based on the data for its isomer and related compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[1][2][3] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect from splashes.[1][4] A face shield is recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[1][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] For extended contact, consider more robust options like butyl rubber.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[1][5] |
| Respiratory Protection | Dust mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[1][4] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate : Evacuate personnel from the immediate spill area.[1]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Regulatory Compliance : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and national regulations for the disposal of halogenated and nitroaromatic organic compounds.[6]
-
Prohibited Disposal : Do not dispose of down the drain or in regular trash.[4]
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
